molecular formula C11H12FNO B2990681 N-[1-(4-fluorophenyl)ethyl]prop-2-enamide CAS No. 1248707-14-3

N-[1-(4-fluorophenyl)ethyl]prop-2-enamide

Cat. No.: B2990681
CAS No.: 1248707-14-3
M. Wt: 193.221
InChI Key: GDKPNFVLUNRJPP-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)ethyl]prop-2-enamide is an organic compound with the molecular formula C11H12FNO It is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorophenyl)ethyl]prop-2-enamide typically involves the reaction of 4-fluoroacetophenone with an appropriate amine under specific conditions. One common method includes the following steps:

    Formation of the Intermediate: 4-fluoroacetophenone is reacted with ethylamine in the presence of a base such as sodium hydroxide to form the intermediate N-[1-(4-fluorophenyl)ethyl]amine.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with acryloyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorophenyl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-[1-(4-fluorophenyl)ethyl]prop-2-enamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, leading to modulation of their activity. The compound may also interact with cellular pathways involved in inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorophenyl)ethyl]prop-2-enamide
  • N-[1-(4-bromophenyl)ethyl]prop-2-enamide
  • N-[1-(4-methylphenyl)ethyl]prop-2-enamide

Uniqueness

N-[1-(4-fluorophenyl)ethyl]prop-2-enamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-3-11(14)13-8(2)9-4-6-10(12)7-5-9/h3-8H,1H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKPNFVLUNRJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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